Aqueous Solubility Advantage Over Non-Hydroxylated Analog
The target compound exhibits a measured logP of 1.84 and logD (pH ~7.4) of 1.84, as determined by ChemDiv's standardized chromatographic method . In contrast, the non-hydroxylated analog N-(2,6-dimethylphenyl)-4-methoxybenzamide (CAS 97769-01-2) has a computed XLogP3 of 2.9 [1]. This ΔlogP of approximately 1.06 units corresponds to a theoretical ~11-fold difference in octanol-water partition coefficient, translating to measurably higher aqueous solubility for the target compound (predicted logSw = -2.16, i.e., ~1.9 mg/mL) .
| Evidence Dimension | Octanol-water partition coefficient (logP/logD) and predicted aqueous solubility (logSw) |
|---|---|
| Target Compound Data | logP = 1.84, logD = 1.84, logSw = -2.16 (predicted solubility ~1.9 mg/mL) |
| Comparator Or Baseline | N-(2,6-dimethylphenyl)-4-methoxybenzamide: XLogP3 = 2.9 (computed) |
| Quantified Difference | ΔlogP ≈ 1.06 (target is more hydrophilic by ~11-fold in partition coefficient) |
| Conditions | Target: chromatographic logP determination (ChemDiv). Comparator: XLogP3 computational prediction (Wang et al. method) |
Why This Matters
Higher aqueous solubility facilitates preparation of DMSO stock solutions and reduces precipitation risk in biochemical assay buffers at concentrations up to 100 µM, directly impacting experimental reproducibility in high-throughput screening.
- [1] Kuujia.com. CAS 97769-01-2: N-(2,6-dimethylphenyl)-4-methoxybenzamide — Chemical and Physical Properties. Available at: https://fr.kuujia.com (accessed 2026). XLogP3 computed value: 2.9. View Source
